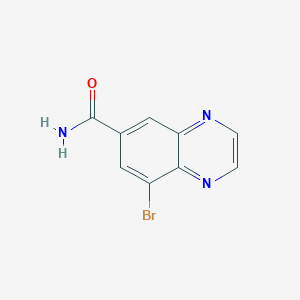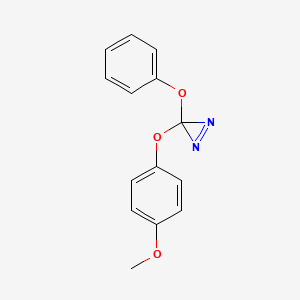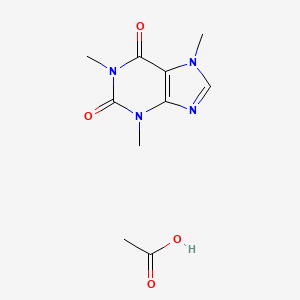
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate, also known as 1,3,7-Trimethyluric acid acetate, is a derivative of 1,3,7-Trimethyluric acid. This compound is a purine alkaloid and is structurally related to caffeine and theobromine. It is known for its occurrence as a minor metabolite of caffeine in humans and is produced in some plants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate typically involves the acetylation of 1,3,7-Trimethyluric acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 1,3,7-Trimethyluric acid.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction will regenerate 1,3,7-Trimethyluric acid.
科学的研究の応用
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its role as a minor metabolite of caffeine and its biological effects.
Medicine: Explored for potential therapeutic applications due to its structural similarity to caffeine and theobromine.
Industry: Utilized in the synthesis of other purine derivatives and as a chemical intermediate.
作用機序
The mechanism of action of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, similar to caffeine. The compound may also interact with adenosine receptors, affecting neurotransmission and other physiological processes.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate is unique due to its specific acetylation, which may confer different chemical properties and biological activities compared to its non-acetylated counterparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
5743-16-8 |
|---|---|
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
acetic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C2H4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChIキー |
GINZSXZSGUKTSK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
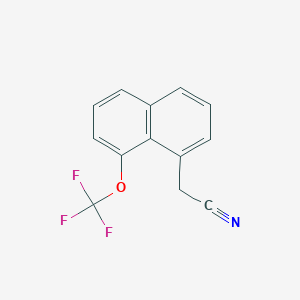
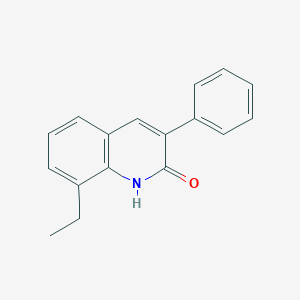
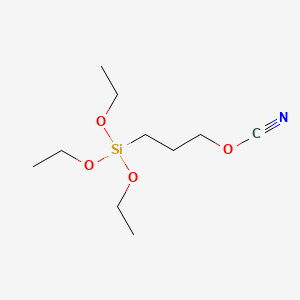


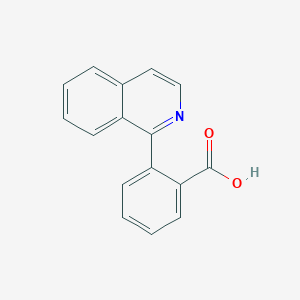
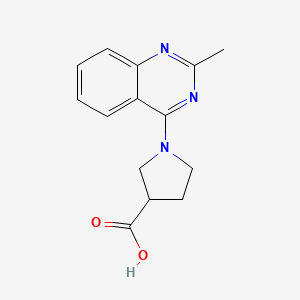
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

